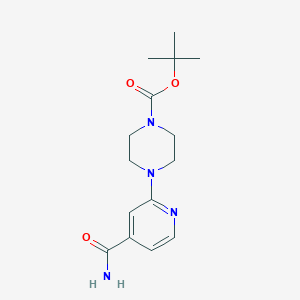

tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)12-10-11(13(16)20)4-5-17-12/h4-5,10H,6-9H2,1-3H3,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANGWKTZPQMOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679405 | |

| Record name | tert-Butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-86-5 | |

| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)-2-pyridinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(4-Carbamoylpyridin-2-yl)piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine in dichloromethane.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the carbamoyl group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The exact mechanism of action of tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparación Con Compuestos Similares

Substituent Variations on the Pyridine Ring

The pyridine ring’s substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations :

Key Observations :

Physicochemical and Pharmacokinetic Properties

Data from analogs suggest trends in drug-likeness:

Key Observations :

- Halogen Impact : Iodo-substituted analogs exhibit higher molecular weight and lipophilicity, suitable for material science over oral therapeutics .

Actividad Biológica

tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1159823-86-5) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may confer specific therapeutic properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H22N4O3

- Molecular Weight : 306.36 g/mol

- InChI Key : IANGWKTZPQMOGJ-UHFFFAOYSA-N

The compound is synthesized through the reaction of 4-(4-carbamoylpyridin-2-yl)piperazine with di-tert-butyl dicarbonate under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could lead to significant biological effects, warranting further investigation into its pharmacodynamics.

Therapeutic Potential

Research indicates that compounds similar to this compound have demonstrated various biological activities, including:

- Antioxidant Activity : Some derivatives have shown the ability to reduce oxidative stress markers in cellular models.

- Neuroprotective Effects : In vitro studies suggest potential protective effects against neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

Neuroprotection Against Aβ

A study explored the protective effects of related compounds on astrocytes exposed to Aβ. The results indicated that these compounds could enhance cell viability and reduce pro-inflammatory cytokine production, suggesting a potential role in combating neuroinflammation associated with neurodegenerative disorders .

| Study | Findings |

|---|---|

| In vitro study on astrocytes | Compounds showed a significant increase in cell viability (62.98 ± 4.92%) when co-treated with Aβ compared to Aβ alone (43.78 ± 7.17%) |

| In vivo model | No significant effect was observed compared to standard treatments like galantamine; however, a trend towards reduced oxidative stress was noted |

Enzyme Inhibition Studies

In related research, compounds structurally similar to this compound were evaluated for their ability to inhibit key enzymes involved in Alzheimer’s pathology:

- β-secretase Inhibition : IC50 values around 15.4 nM were reported for similar compounds.

- Acetylcholinesterase Inhibition : K_i values were noted at approximately 0.17 μM, indicating potential for enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other piperazine derivatives reveals distinct biological profiles that may offer insights into its therapeutic applications.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate neuroprotection against Aβ | Similar structural features |

| Compound B | Strong antioxidant activity | Different substituent groups affect reactivity |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research, particularly in the context of neuroprotection and enzyme inhibition relevant to neurodegenerative diseases. Continued investigation into its mechanisms of action and therapeutic potential is warranted, as existing studies suggest a multifaceted role in modulating biological pathways.

Future research should focus on:

- In-depth Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings.

- Structural Modifications : Exploring how variations in chemical structure can enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate, and how is reaction progress monitored?

- Answer: Synthesis typically involves coupling the pyridine-carboxamide moiety to the piperazine ring using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purification is achieved via column chromatography or preparative HPLC to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Answer:

- NMR Spectroscopy: 1H/13C NMR confirms integration of the piperazine ring protons and pyridine-carboxamide substituents.

- IR Spectroscopy: Identifies carbonyl (C=O) and carbamoyl (NH₂) functional groups.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and bond angles for definitive structural assignment .

Q. How should researchers handle solubility challenges during in vitro assays?

- Answer: Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-saturation studies via dynamic light scattering (DLS) or nephelometry ensure homogeneity. For biological assays, verify solubility under physiological pH (7.4) using phosphate-buffered saline (PBS) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR shifts) be resolved?

- Answer: Discrepancies may arise from solvent effects, tautomerism, or conformational flexibility. Validate experimental conditions (e.g., deuterated solvents) and compare with density functional theory (DFT) calculations incorporating solvent models (e.g., PCM). Use 2D NMR techniques (HSQC, HMBC) to resolve ambiguous assignments .

Q. What strategies improve regioselectivity during electrophilic substitutions on the pyridine ring?

- Answer: Leverage the carbamoyl group as a directing group for meta-substitution. Optimize reaction conditions:

- Nitration: Use HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.

- Halogenation: Employ N-bromosuccinimide (NBS) in acetonitrile with catalytic Lewis acids.

Monitor regioselectivity via LC-MS and confirm with NOESY NMR .

Q. How can reaction yields be optimized during piperazine-carbamate coupling?

- Answer:

- Stoichiometry: Use a 1:1.2 molar ratio of piperazine to pyridine-carboxamide derivatives.

- Coupling Agents: EDC/HOBt or DCC/DMAP in anhydrous DMF under inert atmosphere (N₂/Ar).

- Workup: Extract with ethyl acetate, wash with brine, and purify via gradient silica chromatography (hexane/EtOAc) .

Q. What protocols ensure compound stability in long-term biological studies?

- Answer: Store lyophilized powder at -20°C under argon. For solution-phase storage, use anhydrous DMSO aliquots (avoid freeze-thaw cycles). Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) and quantify degradation products using UPLC-MS/MS .

Methodological Notes

- Contradiction Management: Conflicting spectral data should be cross-validated using orthogonal techniques (e.g., NMR vs. X-ray) and replicated across independent syntheses .

- Advanced Purification: Preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves closely eluting impurities .

- Data Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speed) to ensure consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.